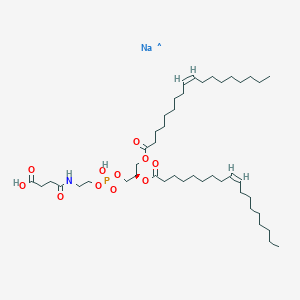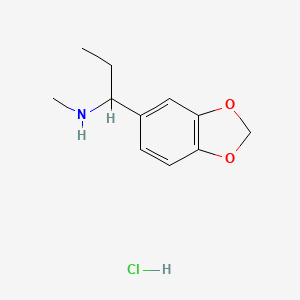
Cyclosporin U
描述
Cyclosporin U is a cyclic peptide with a selective immunosuppressive action. It is a derivative of cyclosporine, which is known for its use in preventing organ transplant rejection and treating various autoimmune conditions. This compound is characterized by its unique structure, which includes a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine) .
作用机制
Target of Action
Cyclosporin U, like its relative Cyclosporin A, is a calcineurin inhibitor . Its primary targets are T cells, specifically the receptor cyclophilin-1 inside these cells . The role of T cells is crucial in the immune response, as they are responsible for cell-mediated immunity. By targeting T cells, this compound can modulate the immune response.
Mode of Action
This compound interacts with its target by binding to the receptor cyclophilin-1 inside cells . This binding produces a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a family of transcription factors . This inhibition prevents the transcription of genes for certain cytokines, particularly interleukin-2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcineurin/NFAT pathway . By inhibiting calcineurin, the dephosphorylation and activation of NFAT is prevented, which in turn inhibits the transcription of genes for certain cytokines . This results in the suppression of the immune response. Another pathway that may be affected is the JNK and p38 signaling pathways .
Pharmacokinetics
This compound, being a lipophilic cyclic polypeptide, is expected to have similar pharmacokinetic properties to Cyclosporin A . It is extensively distributed to extravascular tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . These properties can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Result of Action
The result of this compound’s action is the suppression of the immune response. By inhibiting T cell activation, it prevents the production of certain cytokines, particularly interleukin-2 . This can prevent organ transplant rejection and treat various inflammatory and autoimmune conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the patient’s disease state, the type of organ transplant, the age of the patient, and therapy with other drugs that interact with this compound can all affect its pharmacokinetics . Furthermore, the distribution of this compound in blood can be affected by a patient’s hematocrit and lipoprotein profile .
生化分析
Biochemical Properties
Cyclosporin U plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cyclophilin, a cytosolic protein, forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . The interaction between this compound and cyclophilin is highly specific and is essential for its immunosuppressive action.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It primarily affects T-lymphocytes by inhibiting their activation and proliferation . This inhibition is achieved through the suppression of interleukin-2 production, which is crucial for T-cell growth and differentiation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of calcineurin and NFAT . These effects contribute to its immunosuppressive properties and its ability to prevent graft rejection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cyclophilin, forming a this compound-cyclophilin complex . This complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent activation of NFAT, a transcription factor essential for the expression of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, thereby exerting its immunosuppressive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained immunosuppressive effects, although the degree of suppression may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits immunomodulatory properties, while higher doses result in potent immunosuppression . Studies have shown that low doses of this compound can modulate CD8+ T lymphocyte activation and reduce the severity of autoimmune diseases . High doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . The threshold effects and toxicity levels observed in animal models provide valuable insights into the safe and effective use of this compound.
Metabolic Pathways
This compound is metabolized in the liver and intestine by cytochrome P450 enzymes, predominantly CYP3A4 . The metabolism of this compound involves several pathways, resulting in the formation of approximately 25 different metabolites . These metabolic pathways play a crucial role in determining the bioavailability and efficacy of this compound. The interaction of this compound with CYP3A4 and other enzymes influences its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . This compound can easily penetrate cell membranes via passive diffusion, allowing it to reach its intracellular targets . Once inside the cells, this compound accumulates in fat-rich organs such as the liver, adipose tissue, and lymph nodes . The distribution of this compound is influenced by its binding to lipoproteins and other transport proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
This compound is localized within specific subcellular compartments, which influences its activity and function . Studies have shown that this compound is primarily localized within the fungal vacuole, with the this compound-cyclophilin complex associated with the vacuolar membrane . This subcellular localization is essential for its interaction with calcineurin and the subsequent inhibition of NFAT activation . The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective immunosuppressive action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin U involves the preparation of enantiomerically pure amino acids and their subsequent coupling to form the cyclic peptide. One of the key steps is the synthesis of (R,R)-3-Methyl-1,2,4-Butanetriol, which forms the asymmetric centers for the compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Tolypocladium inflatum. The compound is extracted and purified through a series of chromatographic techniques to achieve the desired purity and yield .
化学反应分析
Types of Reactions: Cyclosporin U undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the cyclic peptide .
Major Products Formed: The major products formed from the reactions of this compound include various analogues with modified side chains. These analogues are studied for their improved immunosuppressive properties and reduced side effects .
科学研究应用
Cyclosporin U has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and structure-activity relationships . In biology, it is used to investigate the mechanisms of immunosuppression and T-cell activation . In medicine, this compound is explored for its potential in treating autoimmune diseases and preventing organ transplant rejection . Additionally, it has industrial applications in the development of novel drug delivery systems .
相似化合物的比较
Similar Compounds: Similar compounds to Cyclosporin U include Cyclosporin A, Tacrolimus, and Rapamycin . These compounds share a common mechanism of action as calcineurin inhibitors but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: This compound is unique due to its specific amino acid composition and cyclic structure, which contribute to its selective immunosuppressive action . Unlike other similar compounds, this compound has been shown to have a distinct binding affinity to its molecular targets, resulting in different therapeutic profiles and side effects .
属性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBRFVXLUJFCT-WKHWYDSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108027-45-8 | |
| Record name | Cyclosporin U | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108027458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclosporin u | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP0V32C6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


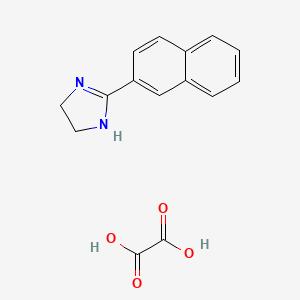


![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
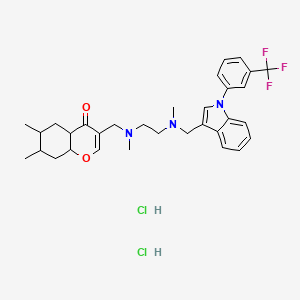
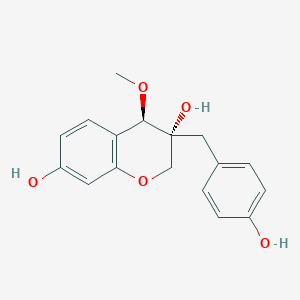
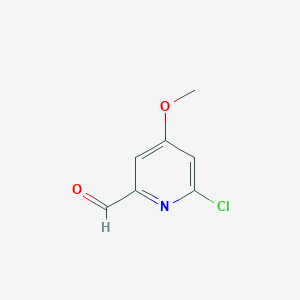
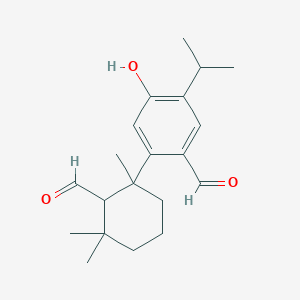

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

